Product packaging for Octahydro-2H-furo[3,2-c]azepine(Cat. No.:)

Octahydro-2H-furo[3,2-c]azepine

Cat. No.: B13183227
M. Wt: 141.21 g/mol
InChI Key: JOHMKRKCPSIXHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Octahydro-2H-furo[3,2-c]azepine is a bicyclic amine scaffold of significant interest in medicinal chemistry and neuroscience research. This compound features a fused furo and azepine ring system, positioning it as a novel building block for developing central nervous system (CNS)-active molecules. Its structure is representative of a growing class of unexplored, synthetically accessible scaffolds that offer potential for discovering new pharmacological tools . Research into similar azepine-based frameworks has demonstrated potent activity on monoamine transporters (NET, DAT, SERT) and the σ-1 receptor, suggesting this compound's utility in studying neuropsychiatric disorders, pain pathways, and epileptic conditions . The structure aligns with favorable properties for CNS drug discovery, including low molecular weight and structural simplicity that may promote blood-brain barrier penetration . This product is intended for research purposes such as hit identification, scaffold hopping in medicinal chemistry, and investigating the mechanisms of neurotropic agents. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B13183227 Octahydro-2H-furo[3,2-c]azepine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3,3a,4,5,6,7,8,8a-octahydro-2H-furo[3,2-c]azepine

InChI

InChI=1S/C8H15NO/c1-2-8-7(3-5-10-8)6-9-4-1/h7-9H,1-6H2

InChI Key

JOHMKRKCPSIXHW-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CCO2)CNC1

Origin of Product

United States

Advanced Synthetic Methodologies for Octahydro 2h Furo 3,2 C Azepine and Analogous Structures

Strategies for Constructing the Furo[3,2-c]azepine Core

The assembly of the fused furo[3,2-c]azepine ring system relies on strategic bond formations that can efficiently generate the bicyclic architecture. Key approaches include multi-reaction sequences that form multiple bonds in a single operation, various intramolecular cyclization tactics to close one or both rings, and ring expansion methods that build the seven-membered azepine from a smaller, pre-existing ring.

Cascade and Tandem Reaction Sequences

Cascade and tandem reactions provide a powerful and atom-economical approach to complex molecules like furo[3,2-c]azepine from simple starting materials in a single pot. These sequences minimize purification steps and can lead to rapid increases in molecular complexity.

A notable strategy involves a photochemical cascade for synthesizing azepinone derivatives, which are key precursors to saturated azepines. This metal-free method uses the photochemical generation of a 2-aryloxyaryl nitrene, which then undergoes a [2+1] annulation and a ring-expansion/water addition cascade to form the azepinone structure. nih.gov This approach is significant for its mild conditions, utilizing blue light irradiation and a Brønsted acid catalyst, and its broad substrate scope. nih.gov

Tandem reactions have also been developed for related fused heterocyclic systems. For instance, a one-pot tandem cyclization/[4+3] annulation reaction between enynamides and α-bromohydroxamates has been used to create furo[2,3-e] researchgate.netnih.govdiazepin-3-one derivatives, which contain a seven-membered dinitrogen-fused ring. mdpi.com Similarly, a copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines provides an efficient route to trifluoromethyl-substituted azepine-2-carboxylates. mdpi.com This reaction proceeds through intermolecular amine addition to a copper-activated triple bond, followed by intramolecular cyclization. mdpi.com While not directly yielding the furo[3,2-c]azepine core, these tandem methodologies for constructing azepine and fused furo-heterocyclic systems highlight the potential for designing similar efficient pathways to the target compound.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone of heterocyclic synthesis, where a molecule containing all the necessary atoms is induced to form a ring. For the furo[3,2-c]azepine system, this often involves forming the seven-membered azepine ring onto a pre-existing furan (B31954) core or vice versa.

Rhodium(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangements

A highly effective and diastereoselective method for creating fused azepine systems involves a sequential rhodium(II)-catalyzed cyclopropanation and a 1-aza-Cope rearrangement. researchgate.net This process typically starts with a dienyl-substituted 1-sulfonyl-1,2,3-triazole. In the presence of a rhodium(II) catalyst, the triazole extrudes nitrogen gas to form a transient α-imino rhodium(II)-carbenoid. researchgate.net

This reactive intermediate undergoes an intramolecular [2+1] cyclopropanation with the tethered diene to form a transient 1-imino-2-vinylcyclopropane. This strained bicyclic intermediate is not isolated but immediately undergoes a thermal mdpi.commdpi.com-sigmatropic rearrangement, specifically a 1-aza-Cope rearrangement, to expand into the fused 2,5-dihydro[1H]azepine ring system. researchgate.net The stereospecificity of both the cyclopropanation and the rearrangement allows for the formation of a single diastereomer in good to excellent yields. researchgate.net This formal aza-[4+3] cycloaddition has been successfully applied to produce various fused azepine derivatives.

Substrate TypeCatalystSolventTemperatureProductYield
Phenyl-substituted dienyltriazoleRh₂(esp)₂DCE80 °CFused Dihydroazepine81%
Electron-rich aryl dienyltriazoleRh₂(esp)₂DCE80 °CFused Dihydroazepine83%
Electron-poor aryl dienyltriazoleRh₂(esp)₂DCE80 °CFused Dihydroazepine75%
Internally substituted dieneRh₂(esp)₂DCE80 °CFused Dihydroazepine60%
Table 1: Representative yields for the Rh(II)-catalyzed synthesis of fused dihydroazepines from various dienyltriazoles. Data sourced from researchgate.net.
Aza-Cope Rearrangement Strategies for Azepine Ring Formation

The aza-Cope rearrangement is a powerful variant of the Cope rearrangement for forming carbon-carbon bonds and synthesizing nitrogen-containing heterocycles. nih.gov It is a mdpi.commdpi.com-sigmatropic rearrangement of nitrogen-substituted 1,5-hexadienes. Depending on the nitrogen's position, they are classified as 1-, 2-, or 3-aza-Cope rearrangements. nih.gov

The 1-aza-Cope and 3-aza-Cope rearrangements are particularly relevant for constructing azepine rings. The 3-aza-Cope rearrangement, also known as the aza-Claisen rearrangement, can be used to form seven-membered rings, and its utility is often enhanced when performed cationically to lower the activation barrier or when coupled in tandem with other reactions, such as a Mannich cyclization, to create fused ring structures. nih.gov The 1-aza-Cope rearrangement is the microscopic reverse of the 3-aza-Cope and is thermodynamically less favored but can be driven to completion. nih.gov As detailed in the previous section, it is the key ring-expanding step in the rhodium-catalyzed cascade that transforms a vinylcyclopropane (B126155) into a fused dihydroazepine. researchgate.net

Dieckmann Cyclization for Fused Azepine Systems

The Dieckmann cyclization is an intramolecular Claisen condensation of a diester using a base to yield a β-keto ester. This reaction is a classical and robust method for forming five- and six-membered rings, and it is also highly effective for the synthesis of seven-membered rings from 1,7-diesters.

The mechanism involves the deprotonation of an α-carbon of one ester group to form an enolate. This enolate then attacks the carbonyl of the second ester group in an intramolecular nucleophilic acyl substitution, resulting in a cyclic β-keto ester after acidic workup. For the construction of the furo[3,2-c]azepine core, a hypothetical precursor would be a diester where the two ester functionalities are separated by a six-atom chain that includes the furan oxygen and a nitrogen atom, such as an N-substituted derivative of ethyl 2-((3-(ethoxycarbonyl)propyl)amino)furan-3-carboxylate. The Dieckmann cyclization of such a precursor would be expected to form the azepine ring fused to the furan core, yielding a keto-ester derivative of Octahydro-2H-furo[3,2-c]azepine. This cyclic β-keto ester can then be further modified, for example, through decarboxylation to yield a ketone or reduction to the fully saturated parent heterocycle.

Reductive Ring Expansion of Fused Cyclic Ketoximes

Reductive ring expansion of cyclic ketoximes offers a direct method for converting a readily available fused six-membered ring into a seven-membered azepine ring. This strategy is particularly useful for synthesizing bicyclic and tricyclic fused nitrogen heterocycles. mdpi.com The process involves the treatment of a ketoxime fused to a heterocyclic or aromatic ring with a suitable reducing agent.

Unlike the classic Beckmann rearrangement, which typically requires harsh acidic conditions and can give mixtures of lactams, this reductive method directly yields the corresponding cyclic secondary amine. A systematic investigation has shown that various aluminum-based reductants can be employed, with dichloroaluminum hydride (AlHCl₂) and diisobutylaluminum hydride (DIBALH) being particularly effective. mdpi.com The reaction using AlHCl₂ in cyclopentyl methyl ether (CPME) has been found to give rearranged cyclic secondary amines in good to excellent yields for a variety of substrates, including those fused to benzo and thieno rings. mdpi.com

This methodology can be directly applied to the synthesis of the this compound core. The required precursor, a fused cyclic ketoxime, could be prepared from the corresponding ketone. Treatment of this furo-fused ketoxime with a reductant like DIBALH or AlHCl₂ would induce a rearrangement and reduction sequence, expanding the six-membered piperidine (B6355638) ring into the desired seven-membered azepine ring.

ReductantSolventYield of Ring-Expanded Amine
LiAlH₄Et₂O23%
Red-AlEt₂O15%
AlH₃Et₂O47%
AlHCl₂ Et₂O 81%
AlHCl₂ CPME 91%
Table 2: Comparison of different reducing agents for the ring expansion of a model cyclic ketoxime. Data sourced from mdpi.com.

Utilization of Donor-Acceptor Cyclopropanes in Furo-Fused Systems

Donor-acceptor cyclopropanes (DACs) are highly versatile three-carbon building blocks in organic synthesis. nih.gov Characterized by vicinal electron-donating (donor) and electron-withdrawing (acceptor) groups, these strained rings can function as 1,3-zwitterionic synthons under Lewis acid catalysis. This reactivity enables their use in a variety of formal cycloaddition reactions to construct complex carbo- and heterocyclic frameworks. researchgate.netnih.gov

The synthesis of furo-fused systems, such as the tetrahydrofuran (B95107) component of the target molecule, can be achieved through the [3+2] cycloaddition of DACs with furan derivatives. Research has shown that Lewis acid-catalyzed reactions of dialkyl 2-arylcyclopropane-1,1-dicarboxylates with furans like 2,5-dimethylfuran (B142691) can yield [3+2]-cycloaddition products. researchgate.net In this process, the Lewis acid activates the DAC, promoting ring-opening to form a stabilized zwitterionic intermediate. The furan derivative then acts as the 2π-component, trapping the intermediate to form a highly functionalized tetrahydrofuran ring. researchgate.net

The general mechanism for this transformation is outlined below:

Activation: A Lewis acid (e.g., SnCl₄, Yb(OTf)₃) coordinates to an acceptor group on the cyclopropane, facilitating the cleavage of the distal C-C bond. nih.govresearchgate.net

Intermediate Formation: This ring-opening generates a 1,3-zwitterionic intermediate, which is stabilized by the donor and acceptor groups.

Cycloaddition: The furan acts as a nucleophile, attacking the electrophilic carbon of the intermediate. Subsequent intramolecular cyclization results in the formation of the five-membered furo-fused ring.

This strategy provides a powerful route to substituted tetrahydrofurans that can serve as advanced precursors for the subsequent construction of the azepine ring to form the complete this compound system. The reaction's scope can be influenced by the choice of Lewis acid and the nature of the substituents on both the DAC and the furan. researchgate.net

Table 1: Lewis Acid-Catalyzed [3+2] Cycloaddition of DACs with Heterocycles
Donor-Acceptor Cyclopropane (DAC)2π ComponentCatalystProduct TypeRef
2-Arylcyclopropane-1,1-dicarboxylate2,5-DimethylfuranSnCl₄, Yb(OTf)₃Tetrahydrofuran derivative researchgate.net
Amino DACs2-Aza-1,3-dienesYb(OTf)₃Azepanone nih.gov
Phenyl-substituted DACThioketenesSc(OTf)₃Thiophene derivative nih.gov
γ‐Butyrolactam fused DACAldehydes, AldiminesAl(OTf)₃Fused Tetrahydrofurans, Pyrrolidines researchgate.net

Precursor-Based Synthesis of this compound Derivatives

Synthesis from Amino Alcohol Derivatives

The synthesis of azepanes from acyclic or monocyclic precursors often relies on the strategic formation of a key C-N bond followed by cyclization. Amino alcohol derivatives are particularly useful precursors for this purpose, providing the necessary carbon backbone and heteroatom functionality. diva-portal.orgmdpi.com A prominent strategy involves the intramolecular reductive amination of an amino-aldehyde or the ring-opening of an epoxide with an amine followed by cyclization.

A highly effective stereoselective approach for synthesizing polyhydroxylated azepanes, which can be adapted for the furo[3,2-c]azepine system, begins with a suitably functionalized allylic alcohol. acs.orgnih.gov For the target scaffold, a precursor such as a 2-(aminoalkyl)furan-3-methanol derivative could be employed. The key steps in such a synthesis would be:

Precursor Synthesis: Generation of a linear amino alcohol containing the furan moiety and a terminal amino group separated by an appropriate carbon chain.

Intramolecular Cyclization: The crucial seven-membered ring closure can be achieved through several methods. One powerful method is intramolecular reductive amination, where an aldehyde at one end of the chain reacts with a primary amine at the other, followed by in-situ reduction of the resulting cyclic iminium ion. nih.gov Another approach is the nucleophilic substitution of a terminal leaving group (e.g., a tosylate or halide) by the amine.

The challenge in these syntheses is often controlling the regioselectivity and stereoselectivity of the cyclization to form the seven-membered ring, as competing five- or six-membered ring formations can occur. nih.gov

Reactions Involving Enamines and Carbonyl Precursors

The Stork enamine synthesis is a classic carbon-carbon bond-forming reaction that utilizes an enamine as a nucleophilic equivalent of a ketone or aldehyde enolate. mychemblog.comwikipedia.org Enamines are typically formed by the condensation of a carbonyl compound with a secondary amine. mychemblog.com Their enhanced nucleophilicity compared to enolates allows them to react effectively with a range of electrophiles under milder conditions. chemistrysteps.com

This methodology can be envisioned for the construction of the this compound skeleton. A plausible synthetic route could involve the following steps:

Enamine Formation: A ketone containing a furan moiety, for instance, 1-(furan-2-yl)ethan-1-one, is reacted with a secondary amine (e.g., pyrrolidine, morpholine) to form the corresponding enamine.

Alkylation/Acylation: The enamine is then reacted with an electrophile containing a tethered nitrogen atom and a terminal functional group suitable for cyclization. For example, a Michael acceptor like an α,β-unsaturated ester or an alkyl halide could be used. wikipedia.orglibretexts.org This step forms the carbon backbone of the azepine ring.

Hydrolysis and Cyclization: The resulting iminium salt is hydrolyzed back to a ketone. chemistrysteps.com Subsequent intramolecular reductive amination or another cyclization strategy would then be employed to form the seven-membered azepine ring fused to the furan system.

This approach offers a versatile way to assemble the core structure, with the potential for introducing various substituents depending on the choice of the electrophile.

Derivatization of Furochromone Scaffolds

Furochromones, which contain a furan ring fused to a chromone (B188151) (benzopyran-4-one) system, are not direct precursors. However, their structural relatives, the furopyranones, can be chemically modified to serve as starting points for the synthesis of furo-fused aza-heterocycles. A hypothetical transformation of a furo[3,2-c]pyran-4-one scaffold to an octahydro-2H-furo[3,2-c]azepinone could proceed via the following steps:

Ring Opening: The pyranone ring could be opened by reaction with a suitable nitrogen nucleophile, such as an amino ester. This would break the endocyclic ester bond and attach a nitrogen-containing side chain.

Functional Group Interconversion: The resulting intermediate would likely require several functional group manipulations. For example, the ketone on the pyranone ring and any ester groups would need to be selectively reduced.

Intramolecular Cyclization: Finally, an intramolecular cyclization, potentially via amide bond formation or reductive amination, would form the seven-membered azepine ring, yielding the desired furo[3,2-c]azepinone core. Subsequent reduction of the lactam and the furan ring would lead to the fully saturated this compound.

Stereoselective Synthesis of this compound Stereoisomers

The this compound scaffold contains multiple stereogenic centers, making stereocontrol a critical aspect of its synthesis. The development of stereoselective methods is essential for accessing specific, enantiomerically pure isomers, which is often crucial for biological applications. Strategies for achieving stereoselectivity can be broadly categorized as substrate-controlled or catalyst-controlled.

Substrate-Controlled Synthesis: This approach utilizes chiral starting materials, where the existing stereocenters direct the formation of new ones. A powerful strategy for the stereoselective synthesis of highly functionalized azepanes involves starting from carbohydrates or other components of the "chiral pool". nih.gov For instance, a D-mannose-derived aldehyde can be converted into an allylic alcohol. This chiral alcohol can then undergo a tethered aminohydroxylation reaction, which installs a new C-N bond with complete regio- and stereocontrol. acs.orgnih.gov Subsequent deprotection and intramolecular reductive amination can yield a specific stereoisomer of a polyhydroxylated azepane. nih.gov Applying this logic, a chiral furan-based precursor could be used to guide the stereoselective formation of the this compound core.

Catalyst-Controlled Synthesis: Asymmetric catalysis provides a more flexible approach, where a chiral catalyst induces enantioselectivity in a reaction involving a prochiral substrate. For the synthesis of azepane derivatives, several catalytic asymmetric methods have been developed:

Asymmetric (4+3) Annulation: The reaction of donor-acceptor cyclopropanes with 2-aza-1,3-dienes can be rendered enantioselective by using a chiral Lewis acid catalyst, such as a complex of Cu(OTf)₂ with a trisoxazoline (Tox) ligand, to produce highly substituted azepanones. nih.gov

Piperidine Ring Expansion: Chiral bridged azepanes have been synthesized via the stereoselective ring expansion of 2-azanorbornan-3-yl methanols. This process proceeds through an aziridinium (B1262131) intermediate, whose stereospecific opening by a nucleophile dictates the stereochemistry of the final azepane product. researchgate.net A similar ring expansion strategy starting from a suitably substituted chiral piperidine could be a viable route. rsc.org

Hydroboration/Oxidation: The regio- and diastereoselective hydroboration of a substituted tetrahydroazepine using chiral or achiral borane (B79455) reagents can install hydroxyl groups at specific positions with high stereocontrol, leading to functionalized azepanols that can be further derivatized. nih.gov

These advanced stereoselective methods provide powerful tools for the precise construction of the complex, three-dimensional architecture of specific this compound stereoisomers.

Control of Diastereoselectivity in Fused Ring Systems

The control of diastereoselectivity is a critical aspect in the synthesis of fused ring systems like this compound, where multiple stereocenters are generated. The relative orientation of substituents and the stereochemistry at the ring fusion are crucial for the molecule's three-dimensional structure and its potential biological activity. Methodologies to achieve high diastereoselectivity often rely on substrate control, reagent control, or catalyst control.

In analogous systems, the diastereoselective synthesis of fused heterocycles has been achieved through various strategies. For instance, the synthesis of cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones has been accomplished with high diastereoselectivity via a Staudinger [2+2]-cycloaddition. nih.gov This approach, when followed by intramolecular ring closure, leads to the formation of stereodefined 3,4-oxolane-fused bicyclic β-lactams. nih.gov Such a strategy highlights how a carefully chosen cycloaddition reaction can set the stereochemistry for subsequent cyclizations.

Another relevant example is the diastereoselective functionalization of saturated N-heterocycles to form ring-fused oxazines. rsc.org This method's operational simplicity and high diastereoselectivity offer a pathway to structurally diverse systems. The stereochemical outcome in these reactions is often dictated by the conformational preferences of the transition states, which can be influenced by the nature of the reactants and catalysts. In the context of fused six-membered rings like decalin, the trans-fused isomer is generally more stable due to the absence of gauche interactions that are present in the cis-fused counterpart. libretexts.orgyoutube.com While the this compound system involves five and seven-membered rings, similar principles of minimizing steric strain in the transition state of the ring-forming reaction would apply to achieve diastereocontrol.

The table below summarizes diastereoselective synthetic approaches for analogous fused heterocyclic systems, providing insights into potential strategies for controlling the stereochemistry of this compound.

Reaction TypeReactantsCatalyst/ReagentProductDiastereomeric Ratio (d.r.)Reference
[2+2] CycloadditionAcetoxyketene and epoxyiminesNot specifiedcis-3-Acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-onesHighly diastereoselective nih.gov
α-C–H functionalizationSaturated N-heterocycles and various aldehydesNot specifiedRing-fused oxazinesHighly diastereoselective rsc.org
Michael ReactionSiloxyfuran and Methyl vinyl ketone (MVK)TiCl₄syn-adduct>20:1 nih.gov

This table presents data from analogous systems to illustrate the principles of diastereoselective synthesis.

Enantioselective Approaches for Chiral this compound Structures

The synthesis of enantiomerically pure chiral molecules is of paramount importance, particularly in medicinal chemistry. For a chiral molecule like this compound, which possesses multiple stereocenters, enantioselective synthesis is essential to isolate a single enantiomer. Prominent strategies for achieving enantioselectivity include the use of chiral catalysts, chiral auxiliaries, and the derivatization of enantiopure starting materials from the chiral pool.

Recent advances in organocatalysis have provided powerful tools for the enantioselective synthesis of heterocyclic compounds. For instance, chiral Brønsted acids, such as chiral phosphoric acids, have been successfully employed in the synthesis of enantioenriched 2,3-dihydroquinazolinones. researchgate.net This approach demonstrates the potential of using chiral catalysts to control the stereochemical outcome of cyclization reactions. Similarly, the enantioselective synthesis of diaryl aziridines has been achieved using tetrahydrothiophene-based chiral sulfides as organocatalysts. rsc.org

In the context of seven-membered rings analogous to the azepine moiety of the target compound, the enantioselective synthesis of dihydrobenzazepines has been reported. rsc.org Furthermore, lipase-mediated desymmetrization of meso-diols has been used to generate chiral aldehydes, which then serve as substrates in multicomponent reactions to produce chiral bicyclic pyrrolidines. acs.orgresearchgate.net This chemoenzymatic approach offers an effective route to enantiomerically enriched building blocks. The stereocontrolled ring-opening of oxazolidinone-fused aziridines with alcohols provides a method for synthesizing 2-amino ethers with high diastereoselectivity, which could be adapted for the construction of chiral precursors to the target molecule. acs.org

The following table summarizes enantioselective methods for the synthesis of analogous chiral heterocyclic compounds, which could inform the development of a synthetic route to enantiopure this compound.

Reaction TypeSubstrateCatalystProductEnantiomeric Excess (ee)Reference
Reductive AminationVarious ketones and aminesChiral phosphoric acidProtected primary aminesHigh researchgate.net
Imino Corey–ChaykovskyBenzyl (B1604629) bromide and imines(thiolan-2-yl)diarylmethanol benzyl etherDiaryl aziridines95–98% rsc.org
Desymmetrization/MCRmeso-1,2-cyclopentanedimethanolLipase/variousChiral bicyclic pyrrolidinesNot specified acs.orgresearchgate.net

This table presents data from analogous systems to illustrate potential strategies for enantioselective synthesis.

Multicomponent Reaction (MCR) Strategies for this compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient tools for the rapid construction of complex molecules. beilstein-journals.org The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that have been widely used in heterocyclic synthesis. mdpi.com These reactions offer a convergent and atom-economical approach to building molecular diversity.

The Passerini reaction is a three-component reaction between an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. rsc.org The Ugi reaction is a four-component reaction involving an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide, resulting in the formation of an α-acylamino amide. mdpi.com The products of these reactions are often linear intermediates that can undergo subsequent cyclization reactions to afford a wide variety of heterocyclic scaffolds. beilstein-journals.org

A hypothetical MCR strategy for the synthesis of the this compound scaffold could involve a carefully designed Ugi or Passerini reaction followed by an intramolecular cyclization. For a Ugi-based approach, one could envision reacting a bifunctional starting material that contains both an amine and a hydroxyl group, a suitable aldehyde, a carboxylic acid, and an isocyanide. The resulting Ugi product would possess the necessary functionalities to undergo a subsequent intramolecular etherification or lactonization to form the fused furan ring and an intramolecular amidation or reductive amination to close the azepine ring.

The table below outlines a conceptual multicomponent reaction strategy for the synthesis of the this compound core.

MCR TypeComponent 1Component 2Component 3Component 4Post-MCR Cyclization Strategy
Ugi ReactionAmino alcohol (e.g., 4-amino-pentan-1-ol)Aldehyde with a latent electrophileCarboxylic acidIsocyanideIntramolecular etherification and intramolecular amidation
Passerini ReactionHydroxy aldehydeCarboxylic acid with a tethered amino groupIsocyanide-Intramolecular amidation and subsequent reduction

This table outlines a hypothetical MCR strategy for the synthesis of the target scaffold.

Elucidation of Reaction Mechanisms and Chemical Transformations of Octahydro 2h Furo 3,2 C Azepine

Mechanistic Pathways of Core-Forming Reactions

The construction of the fused furo[3,2-c]azepine skeleton relies on reactions that efficiently build the constituent furan (B31954) and azepine rings. These methods often involve the generation of highly reactive, short-lived species that guide the formation of the bicyclic core.

In the synthesis of related fused furan systems, such as furo[3,2-c]coumarins, several types of transient intermediates have been proposed. For example, a reaction can proceed through an initial activation of an alkyne moiety, which then undergoes a vinylogous aza-Michael addition with an enamine, followed by a dehydrative cyclization to form the furan ring nih.gov. Other proposed intermediates in similar syntheses include dimeric-π-allyl complexes and sulfur ylides, which trigger the formation of the furan ring through a sequence of rearrangements nih.gov.

Another powerful strategy involves the use of transiently generated boronic acids. These reactive intermediates can be formed from diazo compounds and boronic acids and can participate in iterative C-C bond-forming sequences, allowing for the rapid construction of molecular complexity core.ac.uk. This methodology can be adapted to create the carbon framework necessary for subsequent heterocyclization to form the furo[3,2-c]azepine system. The key is the controlled, sequential interception of the transient boronic acid species to build the desired structure before the final ring-closing steps core.ac.uk.

Transition metal catalysis provides a powerful toolkit for the synthesis of the furan and azepine rings that constitute the Octahydro-2H-furo[3,2-c]azepine core. These catalysts facilitate reactions that are often difficult to achieve through other means, offering high efficiency and selectivity.

Copper(I) catalysis is particularly effective in the synthesis of functionalized azepines. A notable example is the tandem amination/cyclization of fluorinated allenynes. nih.govmdpi.com The reaction is initiated by the Cu(I)-catalyzed addition of an amine to the allene, which is followed by an intramolecular cyclization to form the seven-membered azepine ring nih.govmdpi.com.

Palladium catalysts are also widely employed in the construction of azepine derivatives through cross-coupling reactions researchgate.netresearchgate.net. For instance, Suzuki cross-coupling reactions can be used to form key C-C bonds, followed by intramolecular cyclization to yield the azepine ring system researchgate.net. Similarly, the synthesis of related furo[3,2-c]coumarins has been achieved using a one-pot sequential coupling/cyclization strategy catalyzed by both palladium and copper, starting from 3-bromo-4-acetoxycoumarins and terminal alkynes nih.gov.

Below is a table summarizing key transition metal-catalyzed reactions applicable to the synthesis of the furan and azepine components.

Catalyst SystemReaction TypeRing FormedKey Mechanistic FeatureReference
Cu(I) complexes (e.g., Cu(MeCN)₄PF₆)Tandem Amination/CyclizationAzepineIntermolecular amine addition to an allenyne followed by intramolecular cyclization. nih.govmdpi.com
Pd(II)/Pd(0) complexesCross-Coupling (e.g., Suzuki, Heck)AzepineFormation of C-C bonds to assemble the azepine backbone prior to cyclization. researchgate.netresearchgate.net
Pd(0) and Cu(I)Sequential Coupling/CyclizationFuranOne-pot reaction involving Sonogashira coupling followed by cyclization to form the furan ring. nih.gov
Rh(II)CyclizationFuranInsertion of an alkyne into a Rh-carbene intermediate, followed by rearrangement and cyclization. nih.gov

Rearrangement reactions are elegant and powerful strategies for the synthesis of complex heterocyclic frameworks from simpler starting materials. The Aza-Cope, Achmatowicz, and Piancatelli rearrangements are particularly relevant to the construction of the furo[3,2-c]azepine system.

The Achmatowicz reaction is an oxidative ring expansion that converts a furan into a dihydropyran. wikipedia.org This transformation typically involves the reaction of a furfuryl alcohol with an oxidizing agent like bromine or m-CPBA wikipedia.orgnih.gov. The corresponding aza-Achmatowicz reaction is an oxidative rearrangement of furfuryl amines to yield substituted piperidinones, which are valuable precursors for azepine synthesis. researchgate.netacs.org The mechanism proceeds through the oxidative activation of the furan ring to generate a reactive dicarbonyl intermediate, which then undergoes cyclization acs.org.

The Piancatelli rearrangement involves the acid-catalyzed conversion of 2-furylcarbinols into 4-hydroxycyclopentenones. nih.govresearchgate.net This reaction proceeds via a furan ring-opening and a subsequent 4π-electrocyclization. researchgate.net The aza-Piancatelli rearrangement is a variation that employs nitrogen nucleophiles, such as anilines, to produce trans-4-amino-5-substituted-cyclopent-2-enones, which can serve as building blocks for more complex nitrogen heterocycles. nih.govrsc.orgrsc.org

The aza-Cope rearrangement is a type of researchgate.netresearchgate.net-sigmatropic rearrangement involving a nitrogen atom within the 1,5-diene system. wikipedia.orgtcichemicals.com The cationic 2-aza-Cope rearrangement is particularly useful synthetically, as it often proceeds at lower temperatures than its all-carbon counterpart. wikipedia.org This reaction is frequently coupled with a subsequent Mannich cyclization in a tandem sequence, which provides a thermodynamic driving force and allows for the rapid construction of complex, nitrogen-containing ring systems from simple acyclic precursors. acs.orgresearchgate.net

A comparison of these key rearrangement reactions is provided in the table below.

RearrangementStarting MaterialProductKey TransformationReference
Aza-CopeUnsaturated iminium cationAcyl-substituted pyrrolidine/azepine researchgate.netresearchgate.net-sigmatropic rearrangement followed by irreversible Mannich cyclization. wikipedia.orgacs.orgresearchgate.net
AchmatowiczFurfuryl alcoholDihydropyranoneOxidative ring expansion of the furan ring. wikipedia.orgnih.gov
Aza-AchmatowiczFurfuryl aminePiperidinoneOxidative ring expansion and incorporation of nitrogen. researchgate.netacs.org
Piancatelli2-Furylcarbinol4-HydroxycyclopentenoneAcid-catalyzed furan ring opening and electrocyclization. nih.govresearchgate.net
Aza-Piancatelli2-Furylcarbinol and Amine4-AminocyclopentenonePiancatelli rearrangement with a nitrogen nucleophile. rsc.orgrsc.org

Reactivity of the this compound System

The chemical reactivity of the this compound scaffold is determined by the interplay of the fused furan and azepine rings. The presence of heteroatoms (oxygen and nitrogen) and potential sites of unsaturation dictates its behavior towards electrophiles and nucleophiles, as well as its susceptibility to oxidation and reduction.

The nitrogen atom of the azepine ring, with its lone pair of electrons, is the primary nucleophilic center in the molecule. It can react with a variety of electrophiles. Studies on related furo-pyranone systems have shown that reactions with nitrogen nucleophiles, such as primary amines or hydrazines, can lead to different outcomes depending on the nucleophile's nature. beilstein-journals.orgnih.gov For instance, aliphatic amines may result in the formation of stable enamines, whereas dinucleophiles like hydrazine (B178648) can induce a recyclization process involving the opening of the furan ring followed by re-closure to form a new heterocyclic system, such as a pyrazolone (B3327878) beilstein-journals.orgnih.gov.

Electrophilic attack can also occur on the heterocyclic system. The reaction of related 2-methoxy-3H-azepines with electrophiles like N-bromosuccinimide (NBS) proceeds via a regioselective 1,4-addition mechanism to form an adduct, which can then eliminate HBr to yield a 2-substituted 2H-azepine. researchgate.netnih.gov This highlights a potential pathway for the functionalization of the azepine portion of the furo[3,2-c]azepine core. The furan ring, being electron-rich, is also susceptible to electrophilic substitution, although its reactivity is influenced by the fused azepine ring.

The this compound system can undergo various oxidation and reduction reactions, targeting either the furan or the azepine moiety.

As previously mentioned, the Achmatowicz reaction is a prime example of an oxidative pathway for the furan ring, leading to its expansion into a pyranone structure. wikipedia.org This demonstrates the susceptibility of the furan component to oxidative cleavage and rearrangement.

Reduction of the system can also be achieved selectively. For example, in syntheses utilizing the Achmatowicz reaction, a ketone functional group on the resulting dihydropyranone intermediate can be stereoselectively reduced using reagents like sodium borohydride. wikipedia.orgnih.gov This allows for the introduction of new stereocenters and further functionalization. While direct studies on the reduction of the this compound core are limited, methods used for the reduction of individual azepine or furan rings, such as catalytic hydrogenation or the use of hydride reagents, would likely be applicable, with the specific outcome depending on the reaction conditions and the substitution pattern of the molecule.

Functional Group Interconversions on the this compound Scaffold

The chemical behavior of the saturated bicyclic system of this compound is largely dictated by the functional groups present on the scaffold. While specific experimental data for this compound is unavailable, potential functional group interconversions can be predicted based on the general reactivity of ethers and secondary amines.

The tetrahydrofuran (B95107) moiety contains an ether linkage that is generally stable but can undergo cleavage under harsh conditions, for instance, with strong acids like hydrobromic or hydroiodic acid. Such a reaction would lead to the opening of the furan ring, yielding a substituted azepane derivative.

The azepane portion of the molecule contains a secondary amine, which is a versatile functional group for a variety of transformations. For instance, oxidation of the secondary amine could potentially lead to the corresponding nitrone or, under more vigorous conditions, to the lactam, introducing a carbonyl group into the seven-membered ring. Conversely, the nitrogen is nucleophilic and can participate in reactions with various electrophiles.

Derivatization Strategies for this compound

The derivatization of the this compound scaffold would primarily focus on the reactive sites of the molecule, namely the nitrogen atom of the azepane ring and the carbon atoms adjacent to the ring fusion or the heteroatoms.

The nitrogen atom in the azepane ring is the most nucleophilic and readily functionalized site in the molecule. A variety of derivatization strategies can be employed:

N-Alkylation: The secondary amine can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. This would introduce a wide range of substituents at the nitrogen atom.

N-Acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding amides. This is a common strategy to introduce carbonyl-containing moieties.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to introduce aryl or heteroaryl groups on the nitrogen atom.

N-Sulfonylation: Reaction with sulfonyl chlorides would produce sulfonamides, which are important functional groups in medicinal chemistry.

These reactions are fundamental in organic synthesis and would be expected to proceed on the this compound scaffold, allowing for the systematic modification of its properties.

Functionalization of the carbon skeleton of this compound would be more challenging due to the generally lower reactivity of C-H bonds in saturated systems. However, modern synthetic methods offer potential pathways:

α-Lithiation and Functionalization: It might be possible to deprotonate the carbon atoms adjacent to the nitrogen or oxygen atoms using a strong base, followed by reaction with an electrophile. The regioselectivity of this reaction would depend on the relative acidities of the α-protons.

C-H Activation/Functionalization: Transition-metal-catalyzed C-H activation is a powerful tool for the direct functionalization of unactivated C-H bonds. acs.orgnih.gov While specific conditions for the this compound scaffold have not been reported, related studies on saturated N-heterocycles suggest that this could be a viable, albeit challenging, approach to introduce functional groups at various positions on the ring system. acs.orgthieme-connect.comthieme-connect.com

The successful application of these derivatization strategies would be crucial for exploring the structure-activity relationships of this heterocyclic system in various contexts.

Advanced Spectroscopic Characterization and Structural Elucidation of Octahydro 2h Furo 3,2 C Azepine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the intricate structure of Octahydro-2H-furo[3,2-c]azepine. By analyzing the chemical environment of each proton and carbon atom, it is possible to piece together the connectivity and spatial relationships within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) provides critical information about the number of different proton environments, their neighboring protons (spin-spin coupling), and their relative numbers (integration). For the this compound structure, each of the 15 protons would produce a signal in the spectrum, though some may overlap.

The signals can be broadly categorized based on their expected chemical shifts (δ) in parts per million (ppm):

Protons adjacent to the oxygen atom (H-3a, H-8a, H-9): These would appear in the downfield region (typically δ 3.5-4.5 ppm) due to the deshielding effect of the electronegative oxygen.

Protons adjacent to the nitrogen atom (H-2, H-5): These protons would also be shifted downfield (typically δ 2.5-3.5 ppm), influenced by the nitrogen atom.

Bridgehead protons (H-3a, H-8a): The chemical shift of these protons provides insight into the ring fusion geometry.

Azepine and Furan (B31954) ring methylene (B1212753) protons (H-3, H-6, H-7, H-8): These would resonate in the more shielded, upfield region of the spectrum (typically δ 1.5-2.5 ppm).

The splitting pattern (multiplicity) of each signal, dictated by the number of adjacent protons, is crucial for confirming the connectivity. For example, the H-2 protons would likely appear as a triplet if coupled to the two H-3 protons. Analysis of these coupling constants (J-values) can also provide dihedral angle information, which is a key component of stereochemical analysis. ipb.pt

Table 1: Expected ¹H NMR Data for this compound Note: This table represents expected values. Actual experimental data may vary based on solvent and stereochemistry.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity
H-2 2.5 - 3.5 t (triplet)
H-3 1.5 - 2.5 m (multiplet)
H-3a 3.5 - 4.5 m (multiplet)
H-5 2.5 - 3.5 m (multiplet)
H-6 1.5 - 2.5 m (multiplet)
H-7 1.5 - 2.5 m (multiplet)
H-8 1.5 - 2.5 m (multiplet)
H-8a 3.5 - 4.5 m (multiplet)
H-9 3.5 - 4.5 m (multiplet)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Complementing the ¹H NMR, the ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. For this compound, which possesses 8 carbon atoms, up to 8 distinct signals would be expected, assuming a chiral, asymmetric structure. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, providing clear evidence for the carbon skeleton. rsc.org

The expected chemical shift regions are:

Carbons bonded to oxygen (C-3a, C-9): These carbons are significantly deshielded and would appear furthest downfield (typically δ 70-90 ppm).

Carbons bonded to nitrogen (C-2, C-5): These carbons would also be in a relatively downfield region (typically δ 40-60 ppm).

Bridgehead carbon (C-8a): This carbon's shift is diagnostic of the ring strain and fusion.

Aliphatic carbons (C-3, C-6, C-7, C-8): These carbons would resonate in the upfield region of the spectrum (typically δ 20-40 ppm).

The combination of ¹H and ¹³C NMR data allows for a comprehensive map of the molecule's atoms. nepjol.info

Table 2: Expected ¹³C NMR Data for this compound Note: This table represents expected values. Actual experimental data may vary based on solvent and stereochemistry.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2 40 - 60
C-3 20 - 40
C-3a 70 - 90
C-5 40 - 60
C-6 20 - 40
C-7 20 - 40
C-8 20 - 40

Advanced NMR Techniques for Stereochemical Assignments

While 1D NMR spectra establish the basic connectivity, the stereochemistry of this compound, particularly at the C-3a and C-8a bridgehead carbons, requires advanced 2D NMR experiments.

COSY (Correlation Spectroscopy): A COSY experiment identifies proton-proton (¹H-¹H) couplings through bonds. slideshare.net Cross-peaks in the 2D spectrum connect protons that are on adjacent carbons, confirming the sequence of protons within the furo-azepine framework. nih.gov

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate each proton with the carbon atom it is directly attached to. This technique definitively assigns each proton signal to its corresponding carbon signal, marrying the ¹H and ¹³C datasets.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons (if any) and for piecing together the entire molecular skeleton across heteroatoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the key experiment for determining stereochemistry. libretexts.org It detects correlations between protons that are close to each other in space, regardless of whether they are bonded. libretexts.org For instance, a NOESY cross-peak between a proton on the furan ring and a proton on the azepine ring would indicate they are on the same face of the bicyclic system, thereby defining the cis or trans nature of the ring fusion. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers corroborating evidence for the molecule's structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision (typically to four or more decimal places). nih.govnih.gov For this compound, the molecular formula is C₈H₁₅NO. HRMS can measure the mass of the molecular ion ([M+H]⁺) and confirm that it matches the theoretical exact mass calculated for this formula, distinguishing it from other potential formulas with the same nominal mass. mdpi.comacs.org

Table 3: HRMS Data for this compound

Formula Ion Theoretical Exact Mass (m/z)
C₈H₁₅NO [M]⁺ 141.1154

Tandem Mass Spectrometry for Structural Insights

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint that is characteristic of the molecule's structure. wikipedia.org The fragmentation patterns of fused heterocyclic systems can be complex but often reveal the nature of the rings and their substituents. nih.govresearchgate.net

For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: Breakage of the carbon-carbon bonds adjacent to the nitrogen atom is a common fragmentation pathway for amines. miamioh.edu This could lead to the opening of the azepine ring.

Ring cleavage of the furan moiety: The tetrahydrofuran (B95107) ring can undergo cleavage, often initiated by the loss of small neutral molecules like water or formaldehyde.

Retro-Diels-Alder (RDA) type fragmentation: Although more common in unsaturated systems, related ring-cleavage reactions can occur in saturated fused rings, providing information about the bicyclic core. acs.org

Analyzing these specific fragment losses allows chemists to confirm the presence of both the furo- and azepine- ring systems within the parent molecule.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present within a molecule. The IR spectrum arises from the absorption of infrared radiation, which causes vibrations of the chemical bonds. The frequency of these vibrations is specific to the type of bond and the atoms it connects. wiley.com For a complex saturated heterocyclic system like this compound, IR spectroscopy provides key information by identifying the characteristic vibrational modes of its constituent parts.

The structure of this compound is composed of a fused furan and azepine ring system, making it a saturated bicyclic ether and a secondary amine. The primary functional groups are the secondary amine (N-H), the ether (C-O-C), and the alkane-like saturated carbon-hydrogen (C-H) framework.

The key IR absorptions expected for this compound are:

N-H Stretching: The secondary amine group will exhibit a characteristic N-H stretching vibration. This typically appears in the region of 3300-3500 cm⁻¹. pressbooks.pub Unlike the broad O-H bands of alcohols, the N-H stretch is generally sharper and of medium intensity. pressbooks.pub

C-H Stretching: The molecule contains numerous sp³ hybridized carbon-hydrogen bonds. These give rise to strong stretching absorptions in the 2850-2960 cm⁻¹ range, a common feature in most organic compounds containing alkane-like structures. pressbooks.publibretexts.org

C-O Stretching: The ether functional group within the furo- portion of the molecule will produce a strong C-O-C stretching band. This absorption is typically found in the fingerprint region, between 1000 and 1300 cm⁻¹. core.ac.uk Its exact position can help confirm the presence of the saturated ether ring.

N-H Bending: The secondary amine also has a bending vibration, although it can sometimes be difficult to identify in a complex spectrum.

C-N Stretching: The carbon-nitrogen single bond stretch is expected in the 1020-1250 cm⁻¹ range. This peak is often of medium to weak intensity.

C-H Bending: The methylene (-CH₂-) groups in the rings will show scissoring (bending) vibrations in the 1450-1470 cm⁻¹ range. libretexts.org

The absence of absorptions in certain regions is also diagnostically important. For this compound, there should be no significant peaks in the carbonyl region (1670-1780 cm⁻¹) or the alkene/aromatic region (>3000 cm⁻¹ for C-H stretch, 1600-1680 cm⁻¹ for C=C stretch), confirming the saturated nature of the heterocyclic system. pressbooks.pub

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

Functional Group Bond Type Predicted Absorption Range (cm⁻¹) Intensity
Secondary Amine N-H Stretch 3300 - 3500 Medium, Sharp
Alkane C-H Stretch 2850 - 2960 Strong
Ether C-O Stretch 1000 - 1300 Strong
Methylene C-H Bend 1450 - 1470 Variable

This table is generated based on typical vibrational frequencies for the respective functional groups.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. This technique is most informative for compounds containing chromophores—typically, systems with π-electrons like alkenes, aromatic rings, and carbonyl groups.

This compound is a fully saturated heterocyclic compound. It lacks conjugated π-systems or carbonyl groups that typically give rise to strong absorptions in the 200-800 nm range. The only valence electrons not in sigma (σ) bonds are the non-bonding lone pairs on the nitrogen and oxygen atoms.

The possible electronic transitions for this molecule are:

σ → σ*

n → σ*

Both of these transitions are high-energy processes. The σ → σ* transitions require a large amount of energy and absorb light in the far-UV region, typically below 150 nm. The n → σ* transitions, involving the promotion of a non-bonding electron from the nitrogen or oxygen lone pair into an antibonding sigma orbital, occur at a slightly lower energy but still generally absorb at wavelengths below 200 nm. acs.org These absorptions are often weak (low molar absorptivity) and fall outside the range of standard UV-Vis spectrophotometers.

Therefore, a UV-Vis spectrum of a pure sample of this compound, recorded in a typical solvent like ethanol (B145695) or methanol, is not expected to show any significant absorption peaks. The absence of absorption in the 200-800 nm range serves as evidence for the lack of unsaturation or conjugated systems, thus corroborating the proposed saturated structure.

Integrated Spectroscopic Analysis Protocols for Complex Heterocyclic Structures

The unambiguous structural elucidation of a complex molecule like this compound requires a synergistic approach that integrates data from multiple spectroscopic techniques. numberanalytics.com Relying on a single method is often insufficient to resolve all structural and stereochemical details. A standard integrated protocol involves a combination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. jchps.com

Mass Spectrometry (MS): The analysis typically begins with high-resolution mass spectrometry (HRMS). This provides the exact molecular weight of the compound, from which a precise molecular formula can be determined. researchgate.net Fragmentation patterns observed in the mass spectrum can offer initial clues about the structural components, such as the loss of small, stable fragments.

Infrared (IR) Spectroscopy: As detailed in section 4.3, IR spectroscopy is used to identify the functional groups present. For this compound, IR would confirm the presence of the N-H group (secondary amine) and the C-O-C linkage (ether) and, importantly, confirm the absence of unsaturation (C=C, C=O bonds), which is critical for verifying the saturated heterocyclic core. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for detailed structural mapping. jchps.comresearchgate.net

¹H NMR: Provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin coupling).

¹³C NMR: Shows the number of unique carbon atoms in the molecule, giving insight into its symmetry and the types of carbons present (e.g., those bonded to nitrogen or oxygen).

2D NMR Techniques: For a complex, fused-ring system, two-dimensional NMR experiments are essential. researchgate.net

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out the spin systems within each ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and hydrogen atoms, allowing for the assignment of each proton signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule and establishing the connectivity across the fusion of the two rings and at the heteroatoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry at the chiral centers within the fused ring system. researchgate.net

By integrating the molecular formula from MS, the functional groups from IR, and the detailed connectivity and stereochemistry from a full suite of NMR experiments, a complete and verified structure of this compound can be confidently established. numberanalytics.com

Exploration of Biological Activity and Mechanistic Pharmacology Excluding Human Clinical Data

In Vitro Biological Screening Methodologies for Octahydro-2H-furo[3,2-c]azepine Derivatives

The initial assessment of the biological activity of novel compounds, such as derivatives of this compound, typically involves a battery of in vitro screening assays. These assays are designed to identify potential interactions with specific biological targets, such as enzymes and receptors.

Enzyme Inhibition Assays

Enzyme inhibition assays are a fundamental component of in vitro screening, used to determine a compound's ability to interfere with enzyme function. For fused heterocyclic compounds, a common target is poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair and a target in cancer therapy. The inhibitory activity of novel compounds against PARP-1 is often evaluated using commercially available assay kits. These kits typically measure the incorporation of biotinylated ADP-ribose into a histone-coated plate, with a decrease in signal indicating enzyme inhibition.

Illustrative Data from a Structurally Related Fused Azepine Derivative:

CompoundTarget EnzymeIC₅₀ (nM)Assay Method
Furo[2,3,4-jk] nih.govbenzazepin-4(3H)-one DerivativePARP-119.24In vitro PARP-1 inhibition assay

This table is for illustrative purposes and the data pertains to a structurally related compound, not this compound.

Another important class of enzymes often screened against are kinases, which are crucial in cell signaling pathways. The inhibitory effect of compounds on various kinase isoforms can be assessed using methods like the Adapta™ Universal Kinase Assay. This assay measures the ADP formed during the kinase reaction, providing a quantitative measure of enzyme activity and inhibition.

Receptor Binding Studies

Receptor binding assays are employed to evaluate the affinity of a compound for a specific receptor. These studies are critical for understanding the potential pharmacological effects of a compound. For azepine-containing structures, which are known to interact with central nervous system (CNS) targets, key receptors for investigation include the GABA-A receptor, the serotonin (B10506) transporter (SERT), and the 5-HT1A receptor.

Radioligand binding assays are a common technique used in these studies. In this method, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the binding affinity (often expressed as the inhibition constant, Ki) can be determined.

Illustrative Binding Affinity Data for Structurally Related Heterocyclic Compounds:

Compound TypeTarget ReceptorRadioligandKi (nM)
Benzothiazole (B30560) Derivative5-HT1A[³H]8-OH-DPAT0.4
Phenylpiperazine DerivativeSERT[³H]Citalopram17.5
BenzodiazepineGABA-A[³H]FlunitrazepamVaries

This table is for illustrative purposes and the data pertains to structurally related compounds, not this compound.

Mechanistic Studies of this compound Interactions with Molecular Targets

Following initial screening, mechanistic studies are conducted to understand how a compound interacts with its molecular target at a more detailed level.

Ligand-Receptor Binding Mechanisms

Molecular docking studies are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor. These studies can provide valuable insights into the specific amino acid residues involved in the binding interaction, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, docking studies of thieno[2,3-d]pyrimidine (B153573) derivatives with the PI3K enzyme have revealed key hydrogen bond interactions with residues like Val848, which are crucial for inhibitory activity. nih.gov

Modulation of Enzyme Activity

To further characterize the mechanism of enzyme inhibition, kinetic studies are performed. These studies can determine whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor. This is typically done by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations and then analyzing the data using graphical methods like Lineweaver-Burk plots. For example, a novel transition state analog inhibitor of guanase based on an azepinomycin (B1194030) ring structure was found to exhibit a competitive inhibition profile. researchgate.net

Exploration of Specific Target Pathways (e.g., GABA-A receptor, SERT, 5-HT1A receptor)

The functional consequences of a compound binding to a receptor are investigated through various cellular and electrophysiological assays.

GABA-A Receptor: The GABA-A receptor is a ligand-gated ion channel that mediates inhibitory neurotransmission in the CNS. Modulation of this receptor can lead to sedative, anxiolytic, or anticonvulsant effects. The effect of a compound on GABA-A receptor function can be studied using techniques like two-electrode voltage-clamp electrophysiology in Xenopus oocytes expressing specific GABA-A receptor subtypes. These studies can determine whether a compound is a positive allosteric modulator (enhancing the effect of GABA), a negative allosteric modulator, or a direct agonist or antagonist. For example, piperine (B192125) derivatives have been shown to efficiently modulate GABA-A receptors. researchgate.net

SERT (Serotonin Transporter): SERT is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its action. Inhibition of SERT is a key mechanism of many antidepressant drugs. In vitro studies to assess SERT inhibition often involve measuring the uptake of radiolabeled serotonin ([³H]5-HT) into cells or synaptosomes that express SERT. The concentration of the test compound that inhibits 50% of the serotonin uptake (IC₅₀) is a measure of its potency. Long-chain alkylnitroquipazines have been synthesized and studied as potent SERT inhibitors. mdpi.com

5-HT1A Receptor: The 5-HT1A receptor is a subtype of serotonin receptor that is implicated in mood and anxiety. Compounds acting as agonists or partial agonists at this receptor are of interest for the treatment of depression and anxiety disorders. The functional activity of a compound at the 5-HT1A receptor can be assessed using various assays, such as measuring the inhibition of forskolin-stimulated cAMP accumulation in cells expressing the receptor. The affinity of compounds for the 5-HT1A receptor is often determined through radioligand binding assays using agonists like [³H]8-OH-DPAT. nih.gov For instance, certain benzothiazole derivatives have shown high affinity for the 5-HT1A receptor. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactivity Modulation

The biological effects of compounds derived from the this compound core can be significantly influenced by modifications to their structure, including the addition of substituents and the specific stereochemical arrangement of the molecule.

Research into related fused azepine systems has highlighted the critical role of substitution patterns in determining biological activity. For instance, in a series of N-benzylated bicyclic azepanes, the presence and position of the benzyl (B1604629) group were found to be crucial for their interaction with biological targets. acs.org

Specifically, N-benzylation of the azepane ring in cis-fused systems resulted in potent inhibition of monoamine transporters. acs.org This suggests that the introduction of an N-benzyl group on the azepine nitrogen of an this compound core could be a key strategy for modulating its neuropharmacological profile.

In other related heterocyclic systems, such as thieno[2,3-c]pyridine (B153571) derivatives, substitutions at various positions have been shown to significantly impact their anticancer activity. For example, certain substitutions led to compounds with potent inhibitory effects on cancer cell lines, sometimes exceeding the activity of standard reference drugs like cisplatin (B142131) in in-vitro assays. nih.gov While not directly involving the this compound ring, these findings underscore the general principle that substituent groups are a powerful tool for fine-tuning the biological response of fused heterocyclic compounds.

A study on pyridobenzazepine derivatives revealed that the nature of substituents influences their antimicrobial activity. One such derivative demonstrated potent activity against tested bacteria, with its efficacy being modulated by further substitutions on the azepine ring system. researchgate.net

The table below summarizes the impact of different substitution patterns on the biological activity of related azepine-containing compounds.

Compound Class Substitution Pattern Observed Biological Effect Reference
N-benzylated bicyclic azepanesN-benzylation on the azepane ringPotent inhibition of monoamine transporters acs.org
Thieno[2,3-c]pyridine derivativesVarious substitutionsPotent anticancer activity against colorectal cancer cell lines nih.gov
Pyridobenzazepine derivativesSpecific derivative (compound 8)Potent antibacterial activity researchgate.net

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, and derivatives of the this compound scaffold are no exception. The spatial arrangement of atoms can dictate how a molecule interacts with its biological target.

In the case of N-benzylated bicyclic azepanes, a clear preference for the cis-fused over the trans-fused diastereomer was observed in terms of inhibitory activity against monoamine transporters. acs.org Furthermore, when the most active cis-fused racemate was resolved into its individual enantiomers, a significant difference in potency was discovered. The (R,R)-enantiomer was found to be a potent inhibitor of the norepinephrine (B1679862) transporter (NET), while the (S,S)-enantiomer was approximately 26-fold less active. acs.org This highlights a distinct stereochemical preference at the molecular target.

The principle of stereochemical influence is a well-established concept in pharmacology. For example, in a study of 3-Br-acivicin isomers, only those with a specific (5S, αS) stereochemistry displayed significant antiplasmodial activity, which was attributed to stereoselective uptake by the target cells. mdpi.com While this study does not involve the this compound core, it provides a clear example of how stereochemistry is a critical determinant of biological activity. mdpi.com

The following table details the influence of stereochemistry on the activity of related compounds.

Compound Stereoisomer Observed Activity Reference
N-benzylated bicyclic azepanecis-fusedMore potent monoamine transporter inhibition than trans-fused acs.org
N-benzylated bicyclic azepane(R,R)-enantiomerPotent NET inhibitor (IC₅₀ = 60 ± 7 nM) acs.org
N-benzylated bicyclic azepane(S,S)-enantiomer~26-fold less active NET inhibitor (IC₅₀ = 1.6 ± 0.1 μM) acs.org
3-Br-acivicin(5S, αS) isomersSignificant antiplasmodial activity mdpi.com

Investigation of General Biological Properties in Research Models (non-clinical)

Derivatives of the this compound framework and related azepane-containing structures have been evaluated in various non-clinical models to explore their potential therapeutic applications.

In the search for new agents to combat infectious diseases, a series of semisynthetic triterpenoids featuring an A-ring azepano modification were synthesized and evaluated for their antimicrobial and antiviral properties. nih.gov Several of these azepano-triterpenoid derivatives demonstrated significant activity. For instance, azepanobetulin, azepanouvaol, and azepano-glycyrrhetol showed high potency against human cytomegalovirus (HCMV). nih.gov Furthermore, certain azepano derivatives exhibited strong antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), in some cases exceeding the efficacy of the antibiotic vancomycin. nih.gov

Another study focused on pyridobenzazepine derivatives reported that these compounds displayed notable antibacterial and antifungal activity. researchgate.net One particular derivative was found to have potent activity against a range of bacteria, while another showed promising antifungal effects. researchgate.net

The table below presents the antimicrobial and antiviral activities of some azepano derivatives.

Compound Activity Type Target Organism/Virus Key Finding Reference
AzepanobetulinAntiviralHuman Cytomegalovirus (HCMV)High potency (EC₅₀ = 0.15 µM) nih.gov
AzepanouvaolAntiviralHuman Cytomegalovirus (HCMV)High potency (EC₅₀ = 0.11 µM) nih.gov
Azepano-glycyrrhetolAntiviralHuman Cytomegalovirus (HCMV)High potency (EC₅₀ = 0.11 µM) nih.gov
Azepanouvaol, Azepano-glycyrrhetol-tosylateAntibacterialMethicillin-resistant S. aureus (MRSA)Strong activity (MIC ≤ 0.15 μM), exceeding vancomycin nih.gov
Pyridobenzazepine derivative 8AntibacterialVarious bacteriaPotent activity (MIC = 39-78 μg/mL) researchgate.net
Pyridobenzazepine derivative 12AntifungalVarious fungiPromising activity (MIC = 156-313 μg/mL) researchgate.net

While direct studies on the anticancer mechanisms of this compound are not prominent, research on structurally related fused heterocyclic systems provides insights into potential anticancer applications. For example, a series of thieno[2,3-c]pyridine derivatives were synthesized and screened for their anticancer activity against several human cancer cell lines. nih.gov Several of these compounds exhibited potent inhibition of colorectal cancer cells, with some showing greater inhibition than the standard chemotherapeutic agent cisplatin at the same concentration. nih.gov The mechanism of action for the most potent compound was found to involve the induction of G2 phase arrest in the cell cycle, thereby inhibiting cell proliferation. nih.gov

In a similar vein, thieno[2,3-d]pyrimidine derivatives have been designed and evaluated as inhibitors of EGFR and HER2, two tyrosine kinases often implicated in cancer development. nih.gov The most potent of these compounds demonstrated significant antitumor activity against multiple cancer cell lines and was found to induce apoptosis and cause cell cycle arrest in the G2/M phase. nih.gov Additionally, thieno[2,3-c]pyridazine (B12981257) derivatives have also been investigated, with several compounds showing a broad spectrum of promising anticancer activity against numerous cancer cell lines. researchgate.net

These studies on related heterocyclic systems suggest that the this compound scaffold could potentially be explored for the development of novel anticancer agents.

Compound Class Cancer Cell Line Proposed Mechanism of Action Key Finding Reference
Thieno[2,3-c]pyridine derivativesColorectal cancer (RKO)Induction of G2 phase cell cycle arrestPotent inhibition, some exceeding cisplatin nih.gov
Thieno[2,3-d]pyrimidine derivativesBreast cancer (MCF-7) and othersEGFR/HER2 inhibition, induction of apoptosis, G2/M phase arrestSignificant antitumor activity nih.gov
Thieno[2,3-c]pyridazine derivativesVarious cancer cell linesGrowth inhibitionBroad spectrum anticancer activity researchgate.net

A significant area of investigation for compounds related to this compound is in the field of neuropharmacology. An N-benzylated bicyclic azepane, which shares a fused azepane ring system, was identified as a potent inhibitor of monoamine transporters, with a degree of selectivity for the norepinephrine (NET) and dopamine (B1211576) (DAT) transporters. acs.org This compound also showed inhibitory activity at the sigma-1 receptor. acs.org The in vitro profile and favorable pharmacokinetic properties, including excellent brain penetrance, suggest that such compounds have the potential to be developed for the treatment of neuropsychiatric disorders. acs.org

Further investigation into the neuropharmacology of related azepine derivatives includes the synthesis and evaluation of 2-(aminoalkyl)-2,3,3a,8-tetrahydrodibenzo[c,f]isoxazolo[2,3-a]azepine derivatives as novel antagonists of the 5-HT2A/2C serotonin receptors. researchgate.net

The table below summarizes the neuropharmacological effects observed in research models.

Compound Class Biological Target Observed Effect Potential Application Reference
N-benzylated bicyclic azepaneMonoamine transporters (NET, DAT), Sigma-1 receptorPotent inhibitionNeuropsychiatric disorders acs.org
Dibenzo[c,f]isoxazolo[2,3-a]azepine derivatives5-HT2A/2C serotonin receptorsAntagonismNot specified researchgate.net

Lead Optimization Strategies and Design Principles for Octahydro 2h Furo 3,2 C Azepine Analogues

Rational Design for Enhanced Target Selectivity and Potency

Rational drug design aims to methodically tune the structure of a lead compound to maximize its affinity for the intended biological target while minimizing interactions with off-target molecules, thereby reducing potential side effects. nih.gov For Octahydro-2H-furo[3,2-c]azepine analogues, this involves a deep understanding of the structure-activity relationships (SAR) and the structural biology of the target. Strategies are often guided by computational modeling and biophysical data to predict how molecular changes will affect binding. researchgate.net The primary goals are to increase potency, often measured by a lower IC₅₀ or Kᵢ value, and to achieve selectivity against related proteins or receptor subtypes. nih.govresearchgate.net

Direct chemical manipulation involves the modification of existing functional groups on the this compound core. The secondary amine within the azepine ring is a primary handle for synthetic elaboration. Standard transformations such as N-alkylation, N-acylation, N-arylation, and sulfonylation can introduce a wide variety of substituents. These modifications can probe the size, polarity, and hydrogen-bonding capacity of the target's binding pocket adjacent to the nitrogen atom. For instance, introducing a basic amine on an alkyl chain can form salt-bridge interactions, while an aromatic ring could engage in π-stacking. The electronic properties of a functional group, whether it is electron-donating or electron-withdrawing, can also play a crucial role in its interactions. ashp.org

Late-stage functionalization techniques, such as C-H activation, could theoretically be applied to introduce new functional groups at specific positions on the carbocyclic framework, offering novel vectors for optimization. nih.gov

Table 1: Hypothetical Impact of N-Substitution on Target Potency This table illustrates how different substituents (R) on the azepine nitrogen of an this compound analogue might influence its binding affinity for a hypothetical target enzyme.

AnalogueR GroupPredicted InteractionHypothetical IC₅₀ (nM)
1-HBaseline500
2-CH₃Fills small hydrophobic pocket250
3-(CH₂)₃NH₂Forms salt bridge with Asp residue50
4-C(O)PhPotential π-stacking; H-bond acceptor120
5-SO₂PhH-bond acceptor; fills larger pocket95

Note: Data is illustrative and based on general medicinal chemistry principles.

Isosteric and bioisosteric replacements are a cornerstone of lead optimization, involving the substitution of an atom or group with another that has similar steric or electronic properties. cambridgemedchemconsulting.com This strategy can be used to improve potency, selectivity, or pharmacokinetic properties like metabolic stability. princeton.edu Within the this compound scaffold, several isosteric replacements are conceivable.

Heteroatom in the Furan (B31954) Ring: The oxygen atom of the tetrahydrofuran (B95107) ring can be replaced with other heteroatoms. Substituting it with sulfur would yield a hexahydro-1H-thieno[3,2-c]azepine scaffold. nih.gov This change increases lipophilicity and can alter hydrogen bond accepting capacity. Replacement with a nitrogen atom (to give a hexahydropyrrolo[3,2-c]azepine) would introduce a new site for substitution and change the hydrogen bonding profile.

Scaffold Isosteres: The entire bicyclic furoazepine system could be replaced by other saturated bicyclic ring systems that project substituents in a similar three-dimensional arrangement. researchgate.net For example, scaffolds like bicyclo[3.2.1]octane or other fused ring systems could serve as isosteres that offer different physicochemical properties or novel intellectual property. researchgate.net

Table 2: Potential Isosteric Replacements for the Furoazepine Scaffold

Original ScaffoldIsosteric ReplacementKey Property ChangePotential Advantage
Octahydro-2H-furo [3,2-c]azepineHexahydro-1H-thieno [3,2-c]azepineIncreased lipophilicity, altered H-bondingModified metabolic profile, different SAR
Octahydro-2H-furo[3,2-c]azepine Octahydro-furo[3,2-c]pyridine Reduced ring size, altered conformationImproved fit in smaller pockets, different pKa
Fused 5/7 SystemSpirocyclic System (e.g., Azaspiro[3.3]heptane derivative)Different exit vectors for substituentsAccess to new chemical space, improved properties

Note: This table presents potential isosteric strategies based on known principles in medicinal chemistry. cambridgemedchemconsulting.com

Ring Contraction/Expansion: The seven-membered azepine ring could be contracted to a six-membered piperidine (B6355638) (yielding an octahydropyrido[3,2-b]furan) or expanded to an eight-membered azocane. A smaller ring system would be more rigid, potentially reducing the entropic penalty upon binding. Conversely, a larger ring offers more conformational flexibility, which might be necessary to achieve an optimal binding pose.

Conformational Locking: The inherent flexibility of the azepine ring can be constrained. Introducing unsaturation or fusing an additional ring can lock the scaffold into a specific conformation. nih.gov This strategy of conformational constraint can pre-organize the molecule into its bioactive conformation, leading to a significant increase in potency and selectivity. The ability of some complex ring systems to "flip" between conformations can also be a key determinant of biological activity, and stabilizing one conformation over another can be a powerful optimization strategy. mdpi.com

Scaffold Modification and Diversification Strategies

Scaffold modification involves more significant structural changes than functional group manipulation and aims to discover new chemical series with improved properties or to circumvent issues with an existing scaffold.

Fragment-based drug discovery (FBDD) is a powerful method for lead generation and optimization. wikipedia.org It begins by screening libraries of small, low-complexity molecules ("fragments") to identify weak but efficient binders to the target protein. nih.gov Once a fragment hit is identified, often through biophysical methods like X-ray crystallography, it is elaborated into a more potent lead compound. nih.govresearchgate.net

In the context of the this compound scaffold, an FBDD approach could proceed in two ways:

Fragment Merging: A fragment corresponding to the tetrahydrofuran portion could be identified as a binder, while a separate fragment with an azepine-like structure binds in an adjacent pocket. A synthetic strategy would then be devised to link these two fragments, creating a novel furoazepine-based lead.

Fragment Growing: A fragment hit could be identified that occupies a sub-pocket of the target. If this fragment resembles one of the rings of the furoazepine scaffold, it can be "grown" by adding the second ring and substituents to pick up additional favorable interactions with the protein, guided by structural data. nih.gov This requires synthetic methods that allow for the systematic and vectorized elaboration of the fragment core. researchgate.netbroadinstitute.org

Fragment libraries typically adhere to a "Rule of Three": molecular weight < 300 Da, ClogP < 3, and fewer than 3 hydrogen bond donors and acceptors. wikipedia.org

Homologation refers to the strategy of systematically lengthening an alkyl chain by one or more methylene (B1212753) (-CH₂) units. This is a common tactic in lead optimization to fine-tune the positioning of a key functional group to achieve optimal interaction with its binding partner.

For an this compound analogue bearing an N-aminoalkyl substituent, for example, extending the linker between the azepine nitrogen and the terminal amino group can have a profound impact on potency. A shorter chain might place the amino group in a region of unfavorable electrostatic potential, while a longer chain might introduce too much flexibility or clash with the protein surface. There is often an optimal chain length that maximizes binding affinity. This was demonstrated in related azepine derivatives where series of 2-(aminoalkyl) compounds were synthesized to probe structure-activity relationships. nih.gov

Table 3: Effect of Chain Extension on a Hypothetical N-Substituted Furoazepine Analogue This table shows the effect of homologating an N-alkylamine side chain on binding affinity.

AnalogueN-Substituent (R)Chain Length (n)Hypothetical Kᵢ (nM)Rationale
6a-(CH₂)n-NH₂1450Sub-optimal distance for ionic bond
6b-(CH₂)n-NH₂2110Improved positioning of NH₂ group
6c-(CH₂)n-NH₂325Optimal distance and angle for ionic bond
6d-(CH₂)n-NH₂490Increased flexibility leads to entropic penalty
6e-(CH₂)n-NH₂5300Chain is too long, potential steric clash

Note: Data is illustrative and based on established medicinal chemistry principles.

Computational-Aided Lead Optimization for this compound

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the lead optimization process by providing insights into ligand-target interactions and predicting the properties of virtual compounds.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov For a target of interest for this compound, a pharmacophore model can be developed based on the key interaction features of the lead compound. nih.gov This model, representing the 3D arrangement of essential features like hydrogen bond donors/acceptors, hydrophobic centers, and charged groups, can then be used to screen virtual compound databases. This approach can identify novel chemotypes that retain the key binding motifs of the original lead but possess different core scaffolds, potentially leading to improved properties. For instance, if the furoazepine scaffold is found to primarily present a specific vector of hydrogen bond donors and hydrophobic features, virtual screening can identify other scaffolds that mimic this arrangement.

Screening Stage Methodology Objective Potential Outcome for Furoazepine Analogues
1. Library PreparationCuration of commercial or proprietary compound databases.To create a diverse set of molecules for screening.A library of several million compounds is made ready for screening against the furoazepine pharmacophore.
2. Pharmacophore-based ScreeningFiltering the library against the 3D pharmacophore model of the active furoazepine.To rapidly eliminate compounds that do not match the key interaction features.A smaller, enriched subset of a few thousand compounds is selected.
3. Molecular DockingDocking the enriched subset into the putative binding site of the target protein.To predict the binding mode and estimate the binding affinity of the selected compounds.A ranked list of top-scoring compounds is generated for acquisition and biological testing.

This table outlines a typical virtual screening workflow.

A key paradigm in computational-aided lead optimization is the iterative cycle of design, synthesis, and testing. nih.gov Computational models, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are used to design a small set of new analogues of this compound with predicted improved activity or properties. These compounds are then synthesized and biologically evaluated. The experimental results are then used to refine and improve the computational models, leading to a new round of design. This iterative process allows for a more focused and efficient exploration of the chemical space around the furoazepine scaffold, accelerating the convergence towards an optimized lead candidate. The integration of computational predictions with real-world experimental data is crucial for the success of this strategy.

Emerging Research Directions and Future Perspectives for Octahydro 2h Furo 3,2 C Azepine

Development of Novel and Sustainable Synthetic Routes

The synthesis of complex heterocyclic systems like Octahydro-2H-furo[3,2-c]azepine is a critical area for development. Future research will likely focus on creating more efficient, environmentally friendly, and scalable synthetic pathways.

Green Chemistry Approaches

The principles of green chemistry are increasingly integral to modern synthetic chemistry. For a molecule such as this compound, future research could explore the use of renewable starting materials, atom-economical reactions, and the minimization of hazardous waste. The development of catalytic methods, perhaps employing earth-abundant metals or organocatalysts, would be a significant step forward. The goal would be to design a synthesis that is not only efficient but also has a minimal environmental footprint.

Flow Chemistry Applications

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better reaction control, and the potential for straightforward scalability. The application of flow chemistry to the synthesis of this compound could enable the rapid optimization of reaction conditions and facilitate the production of this scaffold in larger quantities for further study. This technology would be particularly beneficial for any multi-step synthesis, allowing for the integration of reaction, separation, and purification steps into a single, continuous process.

Advanced Spectroscopic Techniques for Dynamic Structure Analysis

A deep understanding of the three-dimensional structure and conformational dynamics of this compound is essential for its development as a drug candidate or functional material. While standard techniques like NMR and X-ray crystallography provide static structural information, advanced spectroscopic methods could offer insights into its behavior in solution and its interactions with biological macromolecules. Techniques such as variable temperature NMR and computational modeling could be employed to understand the conformational flexibility of the fused ring system, which is often crucial for biological activity.

Expansion of Biological Target Space through Chemoproteomics and Phenotypic Screening

Identifying the biological targets of a novel compound is a key challenge in drug discovery. Modern approaches are moving beyond hypothesis-driven research to more unbiased methods.

Chemoproteomics: This technique could be a powerful tool for identifying the protein binding partners of this compound derivatives within a complex biological system. By creating chemical probes based on the furoazepine scaffold, researchers could potentially pull down and identify novel cellular targets, thereby uncovering new therapeutic opportunities.

Phenotypic Screening: Instead of targeting a specific protein, phenotypic screening involves testing compounds for their effects on cellular or organismal phenotypes. This approach could reveal unexpected biological activities for this compound that would be missed by target-based screening. A library of derivatives could be screened in various disease-relevant cell-based assays to identify promising lead compounds for further development.

Applications of this compound in Chemical Biology and Material Science

The unique structural features of this compound suggest its potential utility beyond traditional medicinal chemistry.

Chemical Biology: As a rigid scaffold, it could be used to design chemical probes to study biological processes. Its fused ring system can be functionalized at various positions to introduce reporter tags or reactive groups for bioorthogonal chemistry applications.

Material Science: The incorporation of heterocyclic structures into polymers and other materials can impart unique properties. sigmaaldrich.combldpharm.com While no specific applications for this compound in material science have been reported, its potential use in the development of novel polymers or functional materials is an area ripe for exploration. sigmaaldrich.combldpharm.com

Integration of Artificial Intelligence and Machine Learning in Furoazepine Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. These computational tools can be applied to the study of this compound in several ways:

Predictive Modeling: AI algorithms could be trained to predict the biological activities, pharmacokinetic properties, and potential toxicity of virtual derivatives of the furoazepine scaffold, thereby prioritizing the synthesis of the most promising compounds.

De Novo Design: Generative AI models could design novel this compound analogues with desired properties, expanding the accessible chemical space.

Synthesis Planning: Retrosynthesis AI tools could propose novel and efficient synthetic routes to this complex scaffold, accelerating the discovery process.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Octahydro-2H-furo[3,2-c]azepine, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis of fused azepine systems often employs ring-closing strategies. For example, the Schmidt reaction with benzopyrandiones has been used to form pyrano[3,2-c]azepine derivatives, where acidic conditions favor hydrazone intermediates, while basic conditions promote pyrazolyl residue formation . Additionally, cyclization via transition-metal catalysis (e.g., palladium-mediated coupling) or photochemical methods can optimize yield. Key parameters include temperature control (20–80°C), solvent polarity (e.g., DMF for polar intermediates), and stoichiometry of reagents (e.g., 1.2–1.5 equivalents of reducing agents for secondary amine formation) .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound derivatives?

  • Methodological Answer : High-resolution NMR (¹H, ¹³C, and 2D-COSY) is critical for assigning stereocenters in the furo-azepine ring system. For example, vicinal coupling constants (³J) in NOESY/ROESY experiments can confirm axial/equatorial substituents. X-ray crystallography is recommended for absolute configuration determination, as demonstrated in azepine derivatives with π-interactions, where crystal packing reveals dihedral angles (e.g., 8.5°–15.7° between fused rings) . Mass spectrometry (HRMS) and IR spectroscopy further validate functional groups like ethers or amines .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess temperature sensitivity (e.g., -20°C for long-term storage), light exposure (use amber vials to prevent photodegradation), and humidity (desiccants for hygroscopic samples). Analogous azepine salts, such as DBU-phthalimide derivatives, show decomposition at >40°C, suggesting similar thermal limits for this compound . Accelerated stability testing (40°C/75% RH for 6 weeks) with HPLC monitoring can detect degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms for the formation of the furo-azepine ring system?

  • Methodological Answer : Contradictions often arise from divergent intermediates under acidic vs. basic conditions. For example, Schmidt reactions may yield pyrano[3,2-c]azepines or pyrazolyl derivatives depending on pH . To resolve this, employ kinetic studies (e.g., time-resolved NMR) to track intermediate formation. Computational modeling (DFT) can compare activation energies of competing pathways. Cross-validation with isotopic labeling (e.g., ¹⁵N tracing) clarifies nitrogen migration in ring expansion .

Q. What computational methods are validated for predicting the conformational stability of this compound in different solvent environments?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level reliably predicts ground-state conformers. Solvent effects (e.g., polarizable continuum models for water or DMSO) reveal stabilization of chair-like vs. boat-like azepine rings. Molecular dynamics simulations (10 ns trajectories) assess torsional flexibility, while Hirshfeld surface analysis identifies non-covalent interactions (e.g., edge-to-face π-stacking with distances ~2.91–3.12 Å) .

Q. How should researchers design experiments to analyze byproduct formation during the synthesis of this compound?

  • Methodological Answer : Use Design of Experiments (DoE) to vary reaction parameters (temperature, catalyst loading, solvent) and quantify byproducts via LC-MS. For example, impurity profiling in benazepril analogs revealed thresholds (≤0.5% for individual impurities) using relative retention times and peak response ratios . Fractional crystallization or preparative HPLC isolates byproducts for structural elucidation (e.g., NOE spectroscopy for regioisomers) .

Data Contradiction Analysis

Q. How can discrepancies in reported biological activity of this compound derivatives be addressed?

  • Methodological Answer : Discrepancies may stem from stereochemical variability or assay conditions. Re-evaluate enantiomeric purity using chiral HPLC (e.g., Chiralpak AD-H column) and confirm receptor-binding assays (e.g., D1 receptor affinity in tetrahydro-pyrido[3,2-c]azepines) under standardized conditions (pH 7.4, 37°C) . Meta-analyses of published IC₅₀ values with outlier detection (Grubbs’ test) can identify methodological inconsistencies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.